Asticolorin A
Description
Asticolorin A is a secondary metabolite produced by fungi, notably Aspergillus species, and belongs to the polyketide family. It is structurally characterized by a complex aromatic framework with hydroxyl and methyl substituents, which contribute to its biological activities, including antimicrobial and cytotoxic properties . Its biosynthesis involves polyketide synthase (PKS) pathways, as demonstrated by stable isotope labeling (SIL) studies using ¹³C-acetate precursors to trace carbon incorporation . While this compound itself is less studied compared to analogs like Asticolorin B and C, its structural and functional relevance in fungal defense mechanisms and drug discovery has garnered attention .
Properties
CAS No. |
93376-70-6 |
|---|---|
Molecular Formula |
C33H30O7 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
3,8,22,27,29-pentamethyl-11,15,19-trioxaoctacyclo[14.14.1.02,14.04,12.05,10.018,26.020,25.027,31]hentriaconta-2(14),3,5,7,9,12,18(26),20,22,24,29-undecaene-6,16,17,24-tetrol |
InChI |
InChI=1S/C33H30O7/c1-13-7-18(34)26-20(9-13)38-22-11-23-24(16(4)25(22)26)17-6-15(3)12-32(5)28-27-19(35)8-14(2)10-21(27)39-29(28)31(36)33(37,40-23)30(17)32/h6-11,17,30-31,34-37H,12H2,1-5H3 |
InChI Key |
JCRLYBYVQJKZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C3C(C1)(C4=C(C(C3(OC5=C2C(=C6C(=C5)OC7=CC(=CC(=C76)O)C)C)O)O)OC8=CC(=CC(=C84)O)C)C |
melting_point |
320 °C |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Asticolorin A shares a core polyketide-derived aromatic structure with its analogs but differs in substituent patterns and oxidation states. Key comparisons include:
Key Observations :
- Bioactivity : this compound exhibits broader antimicrobial activity than Asticolorin B, which shows negligible biofilm inhibition at >200 μM . Asticolorin C’s cytotoxicity suggests that additional oxygenation enhances its interaction with cellular targets .
- Biosynthesis : Symmetrical intermediates in this compound and C biosynthesis imply divergent cyclization mechanisms compared to Asticolorin B .
Analytical and Methodological Comparisons
- Stable Isotope Labeling (SIL) : this compound and C biosynthesis studies utilized ¹³C-acetate labeling with LC-MS detection, whereas Asticolorin B required high-resolution MS/MS due to its prenyl group complicating isotopic overlap .
- Molecular Networking : Clustering via MS/MS data groups this compound with Skyrin and other polyketides, highlighting shared fragmentation patterns despite structural differences .
Pharmacological Potential
- This compound’s MIC values remain unquantified in literature, but its structural similarity to Skyrin (24 μM MIC against S.
- Asticolorin C’s cytotoxicity positions it as a lead for anticancer agents, whereas Asticolorin B’s inactivity underscores the importance of substituent modifications .
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